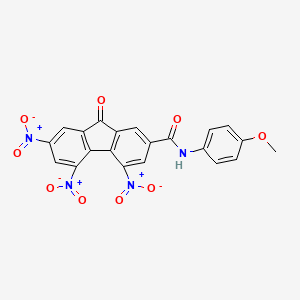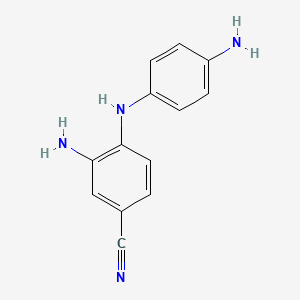
3-Amino-4-(4-aminoanilino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-aminoanilino)benzonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of benzonitrile, characterized by the presence of amino groups at the 3 and 4 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-aminoanilino)benzonitrile typically involves the following steps:
Nitration: The starting material, benzonitrile, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with aniline derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(4-aminoanilino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or chemical reducers like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzonitriles.
Applications De Recherche Scientifique
3-Amino-4-(4-aminoanilino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-aminoanilino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: A simpler derivative with a single amino group.
3,4-Diaminobenzonitrile: A compound with amino groups at the 3 and 4 positions, similar to 3-Amino-4-(4-aminoanilino)benzonitrile but without the additional aniline group.
Uniqueness
This compound is unique due to the presence of both amino and aniline groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93086-88-5 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-amino-4-(4-aminoanilino)benzonitrile |
InChI |
InChI=1S/C13H12N4/c14-8-9-1-6-13(12(16)7-9)17-11-4-2-10(15)3-5-11/h1-7,17H,15-16H2 |
Clé InChI |
LWOUEVFNVYPUPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


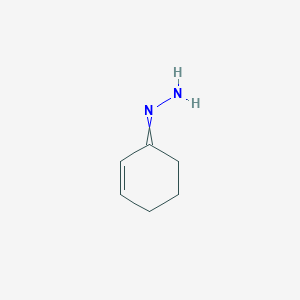
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)


![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)


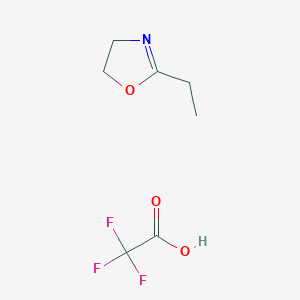
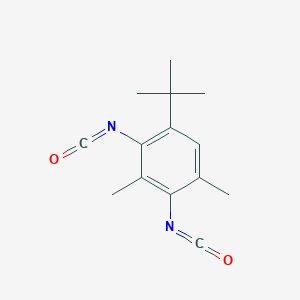
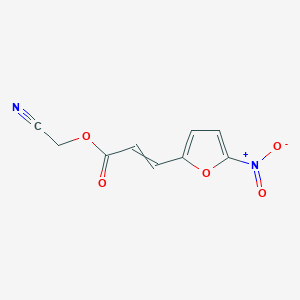
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
